10058-F4 10058-F4 10058-F4 is a member of the class of thiazolidinones that is 2-sulfanylidene-1,3-thiazolidin-4-one which is substituted at position 5 by a (4-ethylphenyl)methylidene group. It is a cell permeable inhibitor of c-Myc-Max dimerization and exhibits antitumour effects in vivo. It downregulates c-Myc expression and upregulates CDK inhibitors, p21 and p27 resulting in the inhibition of proliferation, induction of apoptosis and cell cycle arrest in G0/G1 phase. It has a role as an apoptosis inducer and an antineoplastic agent. It is a thiazolidinone and an olefinic compound.
Brand Name: Vulcanchem
CAS No.: 403811-55-2
VCID: VC0515627
InChI: InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)
SMILES: CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Molecular Formula: C12H11NOS2
Molecular Weight: 249.4 g/mol

10058-F4

CAS No.: 403811-55-2

Cat. No.: VC0515627

Molecular Formula: C12H11NOS2

Molecular Weight: 249.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

10058-F4 - 403811-55-2

Specification

CAS No. 403811-55-2
Molecular Formula C12H11NOS2
Molecular Weight 249.4 g/mol
IUPAC Name 5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)
Standard InChI Key SVXDHPADAXBMFB-UHFFFAOYSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
SMILES CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Canonical SMILES CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Appearance Yellow solid powder

Introduction

Chemical Structure and Physicochemical Properties

10058-F4 is a thiazolidinone derivative characterized by a benzylidene substituent at position 5 of the thiazolidin-4-one core. Its molecular formula is C₁₂H₁₁NOS₂, with a molecular weight of 249.35 g/mol . The compound exhibits moderate solubility in polar organic solvents, including dimethyl sulfoxide (DMSO; 60 mg/mL) and ethanol (20 mg/mL), but limited aqueous solubility .

Table 1: Key Physicochemical Properties of 10058-F4

PropertyValueSource
Molecular FormulaC₁₂H₁₁NOS₂
Molecular Weight249.35 g/mol
CAS Number403811-55-2
Purity≥95–99%
SolubilityDMSO (60 mg/mL)

The structural specificity of 10058-F4 enables selective binding to the c-Myc bHLH-Zip domain, preventing its interaction with Max, a critical step in c-Myc-mediated transcriptional activation .

Mechanism of Action: Targeting c-Myc Signaling

c-Myc’s Role in Oncogenesis

c-Myc regulates ~15% of the human genome, driving expression of genes involved in cell cycle progression (e.g., CDK4, Cyclin D), metabolism (e.g., LDHA, GLUT1), and apoptosis suppression (e.g., Bcl-2) . Overexpression of c-Myc is observed in >70% of cancers, making it a high-priority therapeutic target .

Inhibition of c-Myc-Max Dimerization

10058-F4 binds to c-Myc at residues 402–412, disrupting its heterodimerization with Max and subsequent DNA binding . This inhibition reduces transcriptional activation of pro-proliferative genes (e.g., hTERT, CIP2A) while upregulating cyclin-dependent kinase inhibitors (p21, p27) . In K562 chronic myeloid leukemia (CML) cells, 10058-F4 decreased c-Myc mRNA levels by 60% and suppressed downstream targets PP2A and hTERT, leading to G1 arrest .

Preclinical Anticancer Efficacy

Acute Myeloid Leukemia (AML)

In HL-60 and U937 AML cells, 10058-F4 (50 μM, 48 hours) induced:

  • G1 Arrest: 40–50% increase in G0/G1 population via upregulation of p21 and p27 .

  • Apoptosis: 3-fold elevation in Bax/Bcl-2 ratio, cytochrome c release, and caspase-3/7/9 activation .

  • Differentiation: Enhanced CD11b and CD14 expression, markers of myeloid differentiation .

Chronic Myeloid Leukemia (CML)

In BCR-ABL⁺ K562 cells, 10058-F4 (40 μM, 48 hours) synergized with imatinib (IC₅₀ reduction from 1.2 μM to 0.4 μM) . Mechanistically, this synergy correlated with NF-κB pathway suppression and Bax/Bad upregulation .

Ovarian Cancer

10058-F4 (30 μM, 72 hours) inhibited 2008C13 ovarian cancer cell proliferation by 70% and enhanced paclitaxel cytotoxicity by 40% . Key effects included:

  • FOXO Activation: 2–3-fold increases in FOXO1, FOXO3, and FOXO4 mRNA .

  • ROS Induction: 2.5-fold rise in reactive oxygen species (ROS), triggering apoptosis via PUMA and FasL .

Colon Cancer

In xenograft models, 10058-F4 (25 mg/kg, daily) reduced tumor volume by 60% when combined with 5-fluorouracil, compared to 35% with 5-FU alone .

Pharmacokinetic Challenges and Limitations

Despite its efficacy in vitro, 10058-F4 faces pharmacokinetic hurdles:

  • Poor Bioavailability: Rapid clearance (t₁/₂ = 1.2 hours in mice) and low plasma stability limit in vivo utility .

  • Solubility Issues: Aqueous solubility <0.1 mg/mL necessitates DMSO-based formulations, complicating clinical translation .

  • Off-Target Effects: At >100 μM, nonspecific inhibition of JAK2 and ERK has been observed .

Future Directions and Clinical Implications

Structural Optimization

Second-generation analogs with improved solubility (e.g., PEGylated derivatives) and reduced off-target activity are under development .

Combination Therapies

  • NF-κB Inhibitors: Bortezomib pretreatment sensitizes AML cells to 10058-F4, reducing IC₅₀ by 50% .

  • Immunotherapy: c-Myc inhibition may enhance PD-1/PD-L1 checkpoint efficacy by reducing tumor immune evasion .

Biomarker-Driven Trials

Patient selection based on c-Myc overexpression (IHC ≥2+) or MYC amplification (FISH) could optimize clinical responses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator